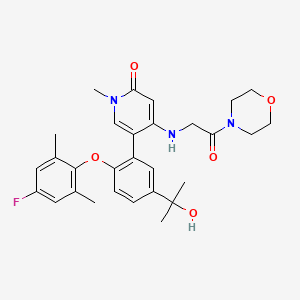
Bet-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bet-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely disclosed, but they likely involve scalable processes that ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Bet-IN-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Bet-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly acute myeloid leukemia.
Mecanismo De Acción
Bet-IN-23 exerts its effects by selectively inhibiting the BD2 domain of BET proteins. This inhibition disrupts the binding of BET proteins to acetylated lysine residues on chromatin, leading to the suppression of gene transcription . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are involved in regulating gene expression and cell proliferation . The pathways affected by this compound include those related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Bet-IN-23 is unique among BET inhibitors due to its high selectivity for the BD2 domain. Similar compounds include:
JQ1: A pan-BET inhibitor that targets both BD1 and BD2 domains.
I-BET762: Another pan-BET inhibitor with similar selectivity for BD1 and BD2 domains.
BMS-986158: A potent BET inhibitor with selectivity for BD1 and BD2 domains.
This compound’s uniqueness lies in its high selectivity for the BD2 domain, which may result in fewer off-target effects and improved therapeutic efficacy .
Propiedades
Fórmula molecular |
C29H34FN3O5 |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
5-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-1-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]pyridin-2-one |
InChI |
InChI=1S/C29H34FN3O5/c1-18-12-21(30)13-19(2)28(18)38-25-7-6-20(29(3,4)36)14-22(25)23-17-32(5)26(34)15-24(23)31-16-27(35)33-8-10-37-11-9-33/h6-7,12-15,17,31,36H,8-11,16H2,1-5H3 |
Clave InChI |
LOOFPBVYOVHBCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)C3=CN(C(=O)C=C3NCC(=O)N4CCOCC4)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
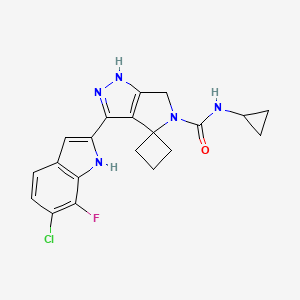
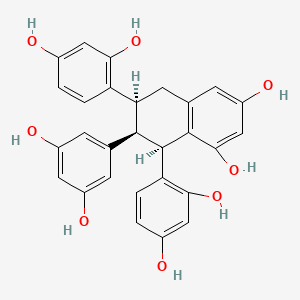

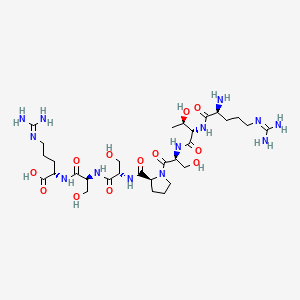
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

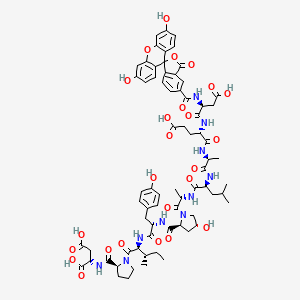
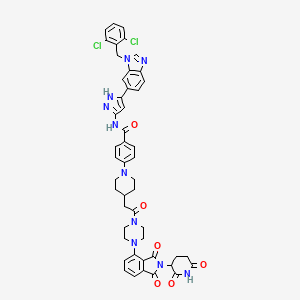
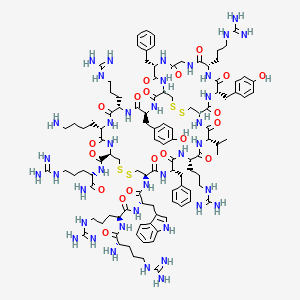

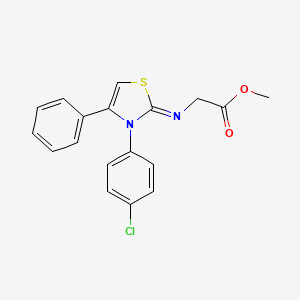
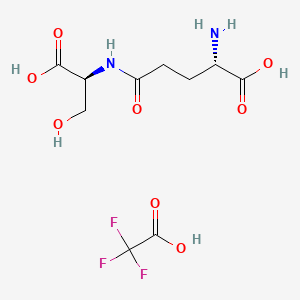
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
